molecular formula C22H22N4 B12131240 N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-59-2

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12131240
CAS No.: 890626-59-2
M. Wt: 342.4 g/mol
InChI Key: ULLQZOZPZRUAHD-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, also known as PPNPP, is a chemical compound that has garnered interest in scientific research. Its unique structure combines pyrazolo and pyrimidine scaffolds, making it a promising candidate for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of PPNPP. One notable approach involves the reaction of appropriate starting materials to form the pyrazolo[1,5-a]pyrimidine core. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Further functionalization of this core leads to the desired compound.

Reaction Conditions:: The specific reaction conditions may vary, but the key steps typically involve cyclization, substitution, and functional group modifications. Detailed protocols would depend on the synthetic route chosen.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.

Chemical Reactions Analysis

PPNPP can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the phenyl and pyrazolo rings.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents on the phenyl and pyrazolo rings can be replaced.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold.

Common reagents and conditions include:

    Catalysts: Transition metals (e.g., palladium, copper) for cross-coupling reactions.

    Bases: Organic bases (e.g., triethylamine) for deprotonation.

    Solvents: Common solvents (e.g., DMF, DMSO) for dissolution.

Major products formed from these reactions include derivatives with modified substituents or functional groups.

Scientific Research Applications

PPNPP’s versatility extends to various fields:

    Chemistry: Used as a building block for novel compounds.

    Biology: Investigated for its interactions with biological targets.

    Medicine: Evaluated for potential therapeutic effects.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which PPNPP exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

PPNPP’s uniqueness lies in its fused pyrazolo[1,5-a]pyrimidine structure. Similar compounds include other pyrazolo-pyrimidines, but PPNPP’s specific combination of substituents sets it apart.

Properties

CAS No.

890626-59-2

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-3-7-19-14-21(24-18-12-10-16(2)11-13-18)26-22(25-19)20(15-23-26)17-8-5-4-6-9-17/h4-6,8-15,24H,3,7H2,1-2H3

InChI Key

ULLQZOZPZRUAHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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